Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a 3-membered and a 5-membered ring. The 5-membered ring contains an oxygen atom (5-oxa), while the 8-position on the nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) protecting group. The 7-formyl (-CHO) substituent distinguishes it from related analogs, conferring unique reactivity and physicochemical properties.
Properties
IUPAC Name |
tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(5-4-6-13)17-8-10(14)7-15/h7,10H,4-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQCLHKDODZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)OCC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Functionalization
The synthesis begins with ethyl malonate derivatives or 4-formyl piperidine intermediates. For example, ethyl malonate undergoes stepwise modifications to introduce nitrogen and oxygen functionalities. In one protocol, lithium borohydride reduction of ethyl malonate derivatives yields diols, which are subsequently tosylated to activate positions for cyclization. Parallel routes utilize 4-formyl piperidine-1-tert-butyl formate as a starting material, where the formyl group is retained for later functionalization.
Cyclization Techniques
Cyclization is achieved via cesium carbonate-mediated ring closure in acetonitrile, forming the spiro[3.5]nonane core. Alternative methods employ acid- or base-catalyzed intramolecular aldol condensation , particularly when ketone or aldehyde groups are present. For instance, methyl vinyl ketone reacts with formyl-piperidine derivatives in tetrahydrofuran (THF) at -10°C, followed by gradual warming to room temperature to facilitate spirocycle formation.
Introduction of the Formyl Group
The 7-formyl substituent is introduced through late-stage functionalization to avoid interference during cyclization. Two primary strategies dominate:
Direct Formylation via Vilsmeier-Haack Reaction
A protected spirocyclic intermediate is treated with N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which electrophilically substitutes hydrogen at the 7-position. Subsequent hydrolysis yields the formyl group. This method requires anhydrous conditions and precise stoichiometry to prevent over-oxidation.
Oxidation of Hydroxymethyl Intermediates
Hydroxymethyl groups at position 7 are oxidized using pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). For example, a hydroxymethyl-spiro intermediate in dichloromethane is oxidized to the aldehyde with a yield of 68–72%.
tert-Butyloxycarbonyl (Boc) Protection and Deprotection
The Boc group is introduced to protect the nitrogen atom during synthesis. Boc anhydride in dichloromethane at 25°C is the standard method, achieving >90% conversion. Deprotection, when required, uses palladium-catalyzed hydrogenolysis or acidic conditions (e.g., HCl in dioxane).
Industrial-Scale Optimization
Solvent and Temperature Optimization
Large-scale reactions prioritize tetrahydrofuran (THF) and cyclohexane/ethyl acetate mixtures for solubility and easy separation. For example, a THF solution of 4-formyl piperidine-1-tert-butyl formate (18 L scale) reacts with methyl vinyl ketone at -10°C to minimize side reactions.
Purification Techniques
Flash column chromatography (70:30 hexane/ethyl acetate) isolates the spirocyclic product, while recrystallization from hexane produces a white solid with >98% purity. Industrial workflows may substitute chromatography with continuous crystallization to enhance throughput.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Reactivity and Functional Group Influence
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride) exhibit improved aqueous solubility due to ionic character.
- Stability: The Boc-protected nitrogen in the target compound enhances stability under basic conditions, whereas hydroxy or amino analogs may require additional protection.
Structural Rigidity and Conformational Effects
- The spirocyclic core imposes conformational rigidity, reducing entropy penalties during molecular recognition. This feature is shared across analogs but modulated by substituent positions.
- Substituent placement (e.g., formyl at position 7 vs. hydroxy at 2 or 8) alters steric hindrance and electronic effects, impacting interactions with enzymes or receptors.
Biological Activity
Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with the CAS Number 2567496-92-6, is a notable compound in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. The compound features an aldehyde functional group (formyl) and a carboxylate ester, which contribute to its reactivity and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common methodologies include:
- Starting Materials : Specific precursors are reacted under controlled conditions.
- Reaction Conditions : Temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to monitor reactions .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure allows it to participate in diverse chemical reactions, making it a candidate for drug development.
Therapeutic Applications
Research indicates that compounds similar to this compound have shown promise in:
- Antiviral Activity : Some derivatives have been reported to regulate chemokine receptors (CCR3 and CCR5), which are relevant in HIV infection and inflammatory diseases .
- Anti-inflammatory Effects : The compound may also possess immunomodulatory properties, potentially aiding in the treatment of various inflammatory conditions .
- Enzyme Inhibition : Studies suggest that it could act as an inhibitor for fatty acid amide hydrolase, contributing to pain relief mechanisms .
Case Studies and Research Findings
A variety of studies have explored the biological implications of spirocyclic compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
